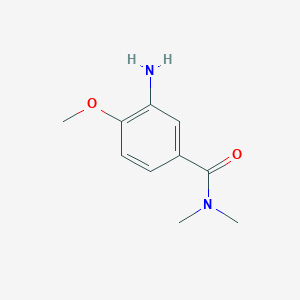

3-amino-4-methoxy-N,N-dimethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-9(14-3)8(11)6-7/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKKMKJDUYNDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588506 | |

| Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953888-49-8 | |

| Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-methoxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide on 3-amino-4-methoxy-N,N-dimethylbenzamide (CAS 953888-49-8) Is Not Available Due to Lack of Publicly Accessible Data

A comprehensive search of scientific literature, patent databases, and chemical repositories has revealed a significant lack of publicly available technical information for the compound 3-amino-4-methoxy-N,N-dimethylbenzamide with CAS number 953888-49-8.

Despite extensive searches, no specific data regarding its synthesis, biological activity, mechanism of action, or any associated experimental protocols could be located. The core requirements for an in-depth technical guide, including quantitative data for structured tables, detailed experimental methodologies, and information on signaling pathways for visualization, could not be met as no relevant studies or publications were identified for this specific molecule.

Information available is limited to basic chemical identifiers such as its molecular formula (C10H14N2O2) and molecular weight (194.23 g/mol ). Some chemical suppliers list the compound in their catalogs, but this is not accompanied by any research or application notes.

Searches for structurally similar compounds, such as 3-amino-4-methoxybenzamide and various N-substituted benzamides, have yielded some information on their synthesis and potential applications, for instance, as intermediates in the manufacturing of dyes or as potential anticonvulsant agents. However, this information is not directly applicable to this compound and any extrapolation of properties or biological effects would be purely speculative and scientifically unsound.

It appears that this compound is a novel, proprietary, or sparsely researched chemical entity. Without any published scientific data, it is not possible to generate the requested in-depth technical guide or whitepaper. The mandatory requirements for data presentation, experimental protocols, and visualizations cannot be fulfilled.

Should this compound be a subject of future research and publication, a technical guide could be developed. At present, however, the necessary information to create such a document is not available in the public domain.

An In-depth Technical Guide to the Chemical Properties of 3-amino-4-methoxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document also presents data for structurally similar analogs to provide a comparative context for researchers.

Compound Identification

The primary compound of interest is this compound. Its fundamental identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | CN(C)C(=O)C1=CC(=C(C=C1)OC)N |

| CAS Number | Not assigned / Not readily available |

Comparative Physicochemical Properties

Experimental data for this compound is scarce. The following table compares its predicted properties with the experimental data available for closely related analogs: 3-amino-4-methoxybenzamide (the primary amide), 3-amino-4-methoxy-N-methylbenzamide, and 3-amino-4-methoxybenzanilide.

| Property | This compound | 3-amino-4-methoxybenzamide[1][2][3][4] | 3-amino-4-methoxy-N-methylbenzamide[5] | 3-amino-4-methoxybenzanilide[6][7][8] |

| CAS Number | Not available | 17481-27-5 | 878160-14-6 | 120-35-4 |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₈H₁₀N₂O₂ | C₉H₁₂N₂O₂ | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol | 166.18 g/mol | 180.20 g/mol | 242.27 g/mol |

| Appearance | Predicted: Solid | Pale cream to pale brown powder[1] | Not available | Cream solid[6] |

| Melting Point | Not available | 154-161 °C[1] | Not available | 154-158 °C[6] |

| Boiling Point | Predicted: >300 °C | Not available | Not available | Not available |

| Solubility | Not available | Slightly soluble in water, soluble in HCl[9] | Not available | Not available |

Proposed Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a reliable synthetic route can be proposed based on established organic chemistry principles. The following two-step protocol outlines the conversion of a commercially available starting material, 4-methoxy-3-nitrobenzoic acid, to the target compound.

Workflow Diagram: Proposed Synthesis

Step 1: Amide Formation - Synthesis of 4-methoxy-3-nitro-N,N-dimethylbenzamide

This procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

-

Acyl Chloride Formation: To a solution of 4-methoxy-3-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in dry DCM and cool to 0 °C. Add a solution of dimethylamine (2.5 eq) in DCM dropwise. The excess dimethylamine acts as both the nucleophile and the acid scavenger.

-

Workup: After stirring for 2-3 hours at room temperature, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.

-

Purification: The crude product, 4-methoxy-3-nitro-N,N-dimethylbenzamide, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Nitro Group Reduction - Synthesis of this compound

This step involves the reduction of the aromatic nitro group to a primary amine.

-

Reaction Setup: Dissolve the purified 4-methoxy-3-nitro-N,N-dimethylbenzamide (1.0 eq) from Step 1 in a suitable solvent like ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.

-

Purification and Characterization: If necessary, the product can be further purified by recrystallization or column chromatography. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Potential Signaling Pathways and Biological Context

There is no specific information linking this compound to any particular signaling pathway or biological activity. However, substituted benzamides are a well-known class of compounds in medicinal chemistry and drug development. They are present in a wide range of biologically active molecules, including:

-

Dopamine Receptor Antagonists: Many antipsychotic and antiemetic drugs feature a substituted benzamide scaffold.

-

Enzyme Inhibitors: The benzamide group can act as a key binding motif for various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

-

Kinase Inhibitors: Certain kinase inhibitors incorporate substituted benzamide moieties for interaction with the kinase hinge region.

Given its structure, this compound could be a valuable building block or fragment for the synthesis of new chemical entities aimed at various biological targets. Researchers may use it as a scaffold to explore structure-activity relationships (SAR) in drug discovery programs.

Logical Relationship Diagram

Conclusion

While this compound is not extensively characterized in public domain literature, its chemical nature can be inferred from its structure and the properties of its close analogs. The proposed synthetic route provides a clear and actionable protocol for its preparation in a laboratory setting. Its structural similarity to known bioactive molecules makes it a compound of interest for chemical synthesis, fragment-based drug design, and as an intermediate for creating more complex molecules for biological screening and materials science. Further research is required to fully elucidate its physicochemical properties and potential applications.

References

- 1. A13942.14 [thermofisher.com]

- 2. 3-Amino-4-methoxybenzamide [webbook.nist.gov]

- 3. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-methoxybenzamide(17481-27-5) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Amino-4-methoxy-N-methylbenzamide | C9H12N2O2 | CID 16776585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]

- 8. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Global 3-Amino-4-Methoxybenzamide Market Size, Share and Opportunities 2025-31 [infinitymarketresearch.com]

An In-depth Technical Guide to 3-Amino-4-methoxybenzanilide

This technical guide provides a comprehensive overview of 3-amino-4-methoxybenzanilide, including its chemical structure, properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

3-Amino-4-methoxybenzanilide is an organic compound featuring a benzamide core with an amino and a methoxy substituent on one of the phenyl rings.

Caption: Chemical Structure of 3-Amino-4-methoxybenzanilide.

| Identifier | Value |

| IUPAC Name | 3-amino-4-methoxy-N-phenylbenzamide[1] |

| CAS Number | 120-35-4[1][2] |

| Molecular Formula | C14H14N2O2[1][2] |

| Molecular Weight | 242.27 g/mol [1][2] |

| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N[1] |

| InChI | InChI=1S/C14H14N2O2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)[1] |

Physicochemical Properties

The physical and chemical properties of 3-amino-4-methoxybenzanilide are summarized in the table below.

| Property | Value | Reference |

| Physical State | Solid, Powder | [3] |

| Appearance | White to Light yellow powder to crystal | [2] |

| Melting Point | 154-156 °C | [2][3] |

| Boiling Point | 385.1°C (rough estimate) | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| pKa | 13.44 ± 0.70 (Predicted) | [2] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for 3-amino-4-methoxybenzanilide.

| Spectrum Type | Key Peaks/Shifts (δ in ppm for NMR) |

| ¹H NMR (400 MHz, DMSO-d6) | 9.92 (s, 1H, NH), 7.74 (d, J=9.0 Hz, 2H, PhH), 7.32 (m, 2H, PhH), 7.21 (d, J=8.0 Hz, 2H, PhH), 7.06 (m, 1H, PhH), 6.88 (d, J=8.0 Hz, 1H, PhH), 4.90 (br s, 2H, NH2), 3.83 (s, 3H, OCH3)[2] |

| ¹³C NMR | Data available in spectral databases.[4] |

| IR Spectrum (KBr pellet) | Characteristic peaks for N-H, C=O, C-O, and aromatic C-H and C=C bonds are expected. |

| Mass Spectrum (ESI-MS) | m/z: 243 (M + H)⁺[2] |

Experimental Protocols

A common method for the synthesis of 3-amino-4-methoxybenzanilide involves a multi-step process starting from 3-nitro-4-chlorobenzoic acid.[5][6]

Caption: Synthesis workflow for 3-Amino-4-methoxybenzanilide.

Step 1: Preparation of 3-Nitro-4-chlorobenzanilide [5][6]

-

In a reaction vessel, charge 3-nitro-4-chlorobenzoic acid, a solvent such as chlorobenzene, and aniline.

-

Heat the mixture to 70-80°C.

-

Add a coupling agent, such as thionyl chloride or phosphorus trichloride, dropwise.

-

After the addition, increase the temperature to 100°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and add water.

-

The product, 3-nitro-4-chlorobenzanilide, is isolated by filtration and drying.

Step 2: Preparation of 3-Nitro-4-methoxybenzanilide [5]

-

In a reaction flask, dissolve the 3-nitro-4-chlorobenzanilide obtained from the previous step in methanol.

-

Add sodium hydroxide and reflux the mixture for 8 hours.

-

Cool the reaction mixture, and the product, 3-nitro-4-methoxybenzanilide, is isolated by filtration, washing with water, and drying.

Step 3: Preparation of 3-Amino-4-methoxybenzanilide [6]

-

In an autoclave, add the 3-nitro-4-methoxybenzanilide, methanol, and a catalyst such as Raney nickel.

-

Pressurize the vessel with hydrogen gas.

-

Heat the mixture to 80°C with stirring.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The final product, 3-amino-4-methoxybenzanilide, is obtained by concentrating the filtrate and isolating the solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are recorded to determine the chemical structure.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Applications and Biological Relevance

3-Amino-4-methoxybenzanilide is primarily utilized as an intermediate in the synthesis of various dyes and pigments.[7] It serves as a crucial building block for producing a range of red and violet organic pigments.[5]

Caption: Role as a chemical intermediate.

While there is no direct evidence of biological activity or involvement in signaling pathways for 3-amino-4-methoxybenzanilide, its precursor, 3-amino-4-methoxybenzoic acid, has been identified as a key intermediate in the synthesis of antibiotics, such as fluoroquinolones, and antiviral agents.[8] This suggests that derivatives of this chemical scaffold may possess interesting pharmacological properties and could be explored in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and applications of 3-amino-4-methoxybenzanilide. While comprehensive data for "3-amino-4-methoxy-N,N-dimethylbenzamide" is not currently available, the information presented on its close analog serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the biological activities of 3-amino-4-methoxybenzanilide and its derivatives may reveal novel therapeutic applications.

References

- 1. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 7. 3-amino-4-methoxybenzanilide | 120-35-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. kilobio.com [kilobio.com]

An In-depth Technical Guide to 3-amino-4-methoxy-N,N-dimethylbenzamide and its Analogue, 3-amino-4-methoxy-N-phenylbenzamide

Affiliation: Google AI

Abstract

This technical guide addresses the inquiry regarding the IUPAC name and detailed technical information for 3-amino-4-methoxy-N,N-dimethylbenzamide. The correct IUPAC name for the requested compound is confirmed as This compound . However, a comprehensive literature search reveals a significant lack of available data, experimental protocols, and biological activity studies for this specific molecule.

To provide a valuable resource for researchers, scientists, and drug development professionals, this document presents a detailed technical overview of a closely related and well-documented analogue: 3-amino-4-methoxy-N-phenylbenzamide (CAS No. 120-35-4), also known as 3-amino-4-methoxybenzanilide. This analogue shares the core 3-amino-4-methoxybenzoyl structure and offers a wealth of information regarding its synthesis, physicochemical properties, and industrial applications, particularly as a crucial intermediate in the synthesis of dyes and pigments.

Introduction to 3-amino-4-methoxy-N-phenylbenzamide

3-amino-4-methoxy-N-phenylbenzamide is a chemical compound that serves as a vital intermediate in various industrial syntheses.[1][2] Its molecular structure, featuring both amine and methoxy functional groups, makes it a versatile building block in organic chemistry.[1] It is particularly recognized for its role in the production of azo dyes and pigments.[3][4] The compound is typically a white to light yellow powder.[2][3]

Physicochemical and Toxicological Data

A summary of the key quantitative data for 3-amino-4-methoxy-N-phenylbenzamide is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-amino-4-methoxy-N-phenylbenzamide

| Property | Value | Reference |

| IUPAC Name | 3-amino-4-methoxy-N-phenylbenzamide | [5] |

| CAS Number | 120-35-4 | [5] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 242.27 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 154-156 °C | [1][6] |

| Boiling Point | 385.1°C (estimate) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| logP | 2.08 at 23°C | [1] |

Table 2: Toxicological Data for 3-amino-4-methoxy-N-phenylbenzamide

| Test | Species | Route | Value | Reference |

| LD50 | Rat (female) | Dermal | > 2000 mg/kg bw | [6] |

| LC50 | Danio rerio (Zebrafish) | - | > 10,000 mg/L (96 h) | [7] |

| EC50 | Activated sludge | - | > 250 mg/L (3 h) | [7] |

Table 3: Safety Information for 3-amino-4-methoxy-N-phenylbenzamide

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P280, P302+P352, P304+P340, P305+P351+P338 |

Data sourced from references[7][8].

Experimental Protocols: Synthesis of 3-amino-4-methoxy-N-phenylbenzamide

Several methods for the synthesis of 3-amino-4-methoxy-N-phenylbenzamide have been reported. A common approach involves the amidation of a benzoic acid derivative with aniline, followed by the reduction of a nitro group.[2]

Synthesis from 3-amino-4-methoxybenzoic acid

This method involves the direct condensation of 3-amino-4-methoxybenzoic acid with aniline.

Protocol:

-

Dissolve 3-amino-4-methoxybenzoic acid (1.20 mmol) in dichloromethane (20 mL).[9]

-

Add N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and N-hydroxybenzotriazole (HOBt) (1.82 mmol) to the solution.[9]

-

Stir the resulting mixture for 30 minutes at room temperature.[9]

-

Add aniline (1.68 mmol) to the mixture.[9]

-

After approximately 12 hours, quench the reaction by adding 0.5 N NaOH solution (20 mL).[9]

-

Separate the organic layer and wash it successively with dilute hydrochloric acid (10%, 30 mL) and brine (30 mL).[9]

-

Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.[1]

-

Purify the residue by column chromatography on silica gel to yield the final product.[1]

Synthesis from p-chlorobenzoic acid

This multi-step synthesis is a more recent and efficient method.[3]

Protocol:

-

Methoxylation: Reflux a mixture of p-chlorobenzoic acid (46.8g), methanol (250mL), and TR-300 additive (12g) for 10 hours to obtain p-methoxybenzoic acid.[3]

-

Nitration: Add the p-methoxybenzoic acid to a nitration reactor with dichloroethane (166g) and sulfuric acid (0.5g, 98%). Add nitric acid (19g, 98%) dropwise over 3 hours and continue the reaction for 2 hours at 45°C.[3]

-

Condensation: Add the nitration product to a condensation reactor with a solvent (200mL) and aniline (40mL). Heat to 98±2°C and add chlorosulfonic acid (30mL) dropwise over 30 minutes. Continue the reaction for 4 hours to obtain the condensation product.[3]

-

Reduction: The final step involves the reduction of the nitro group to an amino group to yield 3-amino-4-methoxy-N-phenylbenzamide.

Signaling Pathways and Applications

The primary application of 3-amino-4-methoxy-N-phenylbenzamide is as an intermediate in the synthesis of azo dyes and pigments.[3][4] The aromatic amine group is readily diazotized and then coupled with a coupling component to form the final dye molecule.

Diagram 1: General Synthesis Pathway of 3-amino-4-methoxy-N-phenylbenzamide

Caption: Synthetic routes to 3-amino-4-methoxy-N-phenylbenzamide.

Diagram 2: Application in Azo Dye Synthesis

Caption: Use of 3-amino-4-methoxy-N-phenylbenzamide in azo dye synthesis.

Conclusion

While detailed technical information on this compound is currently scarce in the public domain, the study of its close analogue, 3-amino-4-methoxy-N-phenylbenzamide, provides valuable insights for researchers and professionals in chemical synthesis and materials science. The established synthetic routes, comprehensive physicochemical and toxicological data, and its significant role as a dye intermediate highlight the importance of this class of compounds. Further research into the N,N-dimethyl derivative could reveal novel properties and applications.

References

- 1. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. N-(3-amino-4-methoxyphenyl)benzamide [dyestuffintermediates.com]

- 5. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 3-Amino-4-methoxybenzanilide | 120-35-4 [sigmaaldrich.com]

- 9. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide, a key intermediate in various research and development applications. This document details the primary synthetic pathways, experimental protocols for each core reaction, and quantitative data to support reproducibility and optimization.

Introduction

This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. Its synthesis involves a multi-step process commencing from readily available starting materials. The core synthetic strategy revolves around the regioselective nitration of a substituted benzoic acid, followed by amidation and subsequent reduction of the nitro group. This guide will explore the precursors and reactions involved in this synthetic sequence.

Core Synthetic Pathways

The most common and logical synthetic route to this compound proceeds through three key transformations:

-

Nitration: The synthesis typically begins with the nitration of 4-methoxybenzoic acid (p-anisic acid) to introduce a nitro group at the 3-position, yielding 4-methoxy-3-nitrobenzoic acid.

-

Amidation: The resulting carboxylic acid is then converted to the corresponding N,N-dimethylamide, 3-nitro-4-methoxy-N,N-dimethylbenzamide.

-

Reduction: Finally, the nitro group of this intermediate is reduced to an amine to afford the target compound, this compound.

An alternative pathway could involve the initial amidation of 4-methoxybenzoic acid followed by nitration and reduction. However, the first pathway is generally preferred due to better control of regioselectivity during the nitration step on the electron-rich aromatic ring.

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis. These protocols are based on established methodologies for analogous transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid (Nitration)

The nitration of 4-methoxybenzoic acid is a critical step that introduces the nitro group ortho to the methoxy group and meta to the carboxylic acid group.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution.

-

Maintain the reaction temperature below 10 °C throughout the addition to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 4-methoxy-3-nitrobenzoic acid.

Caption: Experimental workflow for the nitration of 4-methoxybenzoic acid.

Step 2: Synthesis of 3-Nitro-4-methoxy-N,N-dimethylbenzamide (Amidation)

The conversion of the carboxylic acid to an N,N-dimethylamide can be achieved through activation of the carboxylic acid, followed by reaction with dimethylamine.

Procedure using a Coupling Agent (e.g., EDC/HOBt):

-

Dissolve 4-methoxy-3-nitrobenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Add a solution of dimethylamine (e.g., 2M in THF or as a hydrochloride salt with additional base) (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-nitro-4-methoxy-N,N-dimethylbenzamide.

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and clean method for this transformation.

Procedure for Catalytic Hydrogenation:

-

Dissolve 3-nitro-4-methoxy-N,N-dimethylbenzamide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Evacuate the reaction vessel and backfill with hydrogen gas (or use a hydrogen balloon).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound precursors, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Nitration of 4-Alkoxybenzoic Acids

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 4-Methoxybenzoic acid | HNO₃ / H₂SO₄ | H₂SO₄ | 0-10 | 2-4 | 85-95 | >98 |

| 4-Ethoxybenzoic acid | 40-80% HNO₃ | HNO₃ | 30-100 | 0.5-5 | 87.8 | 99.4 |

| 4-n-Propoxybenzoic acid | 40-80% HNO₃ | HNO₃ | 30-100 | 0.5-5 | 75.7 | 99.2 |

Table 2: Amidation of Benzoic Acid Derivatives

| Carboxylic Acid | Amine | Coupling Agent | Solvent | Yield (%) | Purity (%) |

| 4-Methylbenzoic acid | Dimethylamine | EDC/HOBt | DMF | 80-95 | >98 |

| 3-Nitro-4-chlorobenzoic acid | Aniline | PCl₃ | Chlorobenzene | 95.8 | 98.1 |

| Isatoic anhydride | Dimethylamine (aq.) | Acetonitrile | <10 to RT | 91.6 | 96.5 |

Table 3: Reduction of Aromatic Nitro Compounds

| Nitro Compound | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity/Selectivity (%) |

| 3-Nitro-4-methoxyacetanilide | Pd/C, H₂ | Methanol | 60 | 1.0 MPa | 100 | 99.9 (selectivity) |

| 3-Nitro-4-methoxyacetanilide | Cu/Ni nanoparticles, H₂ | Methanol | 140 | 0.8 MPa | 95.7 (conversion) | 99.4 (selectivity)[1] |

| 3-Nitro-4-methoxybenzanilide | Fe / HCl | Methanol/Water | 55-60 | Atmospheric | Not specified | 99.5 |

Logical Relationships and Workflows

The synthesis of this compound involves a series of sequential chemical transformations. The successful execution of each step is critical for the overall efficiency of the synthesis.

Caption: Overall logical workflow of the synthesis and purification process.

This guide provides a foundational understanding of the synthesis of this compound. The provided protocols and data serve as a starting point for laboratory-scale synthesis and can be adapted and optimized for specific research and development needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

physical and chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the physical and chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide. This document outlines the available data on its structure, properties, and relevant experimental protocols.

1. Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: Information not available in public databases.

-

Molecular Formula: C₁₀H₁₄N₂O₂

-

Molecular Weight: 194.23 g/mol

-

Chemical Structure:

2. Physical and Chemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the physical and chemical properties of this compound. However, based on the properties of structurally similar compounds, such as 3-amino-4-methoxy-N-methylbenzamide and 3-amino-4-methoxybenzamide, the following characteristics can be anticipated. It is crucial to note that these are predicted properties and must be confirmed through experimental validation.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Notes |

| Physical State | Solid at room temperature | Based on analogs being solids. |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of the polar amino and amide groups suggests some water solubility, while the aromatic ring and methyl groups suggest solubility in organic solvents. |

| pKa | Not available | The amino group is expected to be basic. |

| LogP | Not available | The N,N-dimethyl substitution is expected to increase lipophilicity compared to the primary and secondary amide analogs. |

3. Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is currently available in public spectral databases. For researchers synthesizing this compound, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons (singlet, ~3.8-4.0 ppm), the N,N-dimethyl protons (two singlets or one broad singlet depending on rotational barriers, ~2.8-3.2 ppm), and the amino group protons (broad singlet).

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the N,N-dimethyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=O stretching of the amide, and C-N stretching.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the exact mass of the compound.

4. Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly documented in the searched literature. However, a general synthetic approach can be proposed based on standard organic chemistry methodologies.

4.1. Proposed Synthetic Workflow

A potential synthetic route could involve the amidation of 3-amino-4-methoxybenzoic acid with dimethylamine.

Caption: Proposed synthesis of this compound.

4.1.1. General Procedure

-

Activation of the Carboxylic Acid: 3-amino-4-methoxybenzoic acid would first be converted to a more reactive derivative, such as an acid chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or THF) at room temperature.

-

Amidation: The resulting acid chloride would then be reacted with an excess of dimethylamine in the presence of a base (to neutralize the HCl byproduct) in an appropriate solvent.

-

Workup and Purification: The reaction mixture would be subjected to an aqueous workup to remove unreacted starting materials and byproducts. The crude product would then be purified using techniques such as recrystallization or column chromatography.

4.2. Analytical Workflow for Characterization

Once synthesized, the identity and purity of this compound would need to be confirmed.

Caption: Workflow for the analysis and characterization of the target compound.

5. Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Research into the biological effects of this compound would be a novel area of investigation.

6. Safety and Handling

Specific safety and handling information for this compound is not available. As with any uncharacterized chemical, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

This technical guide summarizes the currently available information on this compound. It is evident that there is a significant lack of experimental data for this specific compound in the public domain. The information provided on predicted properties and potential experimental protocols is based on chemical principles and data from structurally related analogs. Researchers working with this compound will need to perform de novo characterization to establish its physical, chemical, and biological properties.

3-amino-4-methoxy-N,N-dimethylbenzamide safety and handling

An In-depth Technical Guide on the Safety and Handling of 3-amino-4-methoxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with potential applications in pharmaceutical synthesis and drug development. As with any novel or specialized chemical, a comprehensive understanding of its potential hazards and proper handling procedures is crucial to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known and inferred safety and handling considerations for this compound.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, the safety profile can be inferred from its structural components: an aromatic amine and a benzamide derivative. Aromatic amines are a class of compounds known for their potential carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[1][2][3][4] Benzamide derivatives may cause skin and eye irritation.[5][6]

Based on the available data for the closely related compound, 3-amino-4-methoxybenzamide, the following hazard classifications are likely applicable.[7]

Table 1: Inferred Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

| Target Organs | Respiratory system |

Signal Word: Warning[7]

Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of Structurally Similar Compounds

| Property | 3-amino-4-methoxybenzamide | 3-Amino-N,4-dimethylbenzamide |

| Molecular Formula | C₈H₁₀N₂O₂ | C₉H₁₂N₂O |

| Molecular Weight | 166.18 g/mol | 164.20 g/mol |

| Appearance | Solid | Solid |

| Storage Temperature | Room Temperature | Room Temperature |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safe handling protocols and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)

The following PPE is recommended for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Standard/Specification | Purpose |

| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 / EN166 | Protects eyes from chemical splashes and dust.[5][6] |

| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Prevents skin contact with the chemical.[5] | |

| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.[5] |

Procedural Controls

-

Avoid creating dust when handling the solid form. Use a scoop or spatula for transferring the powder.[5]

-

Keep containers of the chemical closed when not in use.[5]

-

Wash hands thoroughly after handling.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on the safety data for 3-amino-4-methoxybenzamide.[7]

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[7] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] Do not allow the product to enter drains.[6]

Experimental Protocols and Workflows

While specific experimental protocols for safety studies on this compound are not available, a general workflow for safe handling can be established.

Diagram 1: Safe Handling Workflow

References

3-amino-4-methoxy-N,N-dimethylbenzamide material safety data sheet (MSDS)

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-amino-4-methoxy-N,N-dimethylbenzamide. This document has been compiled using data from structurally analogous compounds to infer potential hazards, handling procedures, and physical properties. All researchers and drug development professionals should handle this compound with extreme caution, assuming it may be hazardous, and perform a thorough risk assessment before use.

Executive Summary

This technical guide provides a comprehensive overview of the available safety, handling, and property information for this compound. Due to the absence of a dedicated MSDS for this specific compound, this guide employs a comparative analysis of structurally similar molecules, including 3-amino-4-methoxybenzamide, 3-amino-4-methoxy-N-methylbenzamide, and 3-amino-4-methoxybenzanilide. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate safe handling and informed use of this compound in a laboratory setting. This guide includes tabulated physical and chemical data, inferred toxicological profiles, recommended handling and emergency procedures, and a proposed synthetic workflow.

Compound Identification and Properties

A definitive CAS number for this compound could not be located, suggesting it is not a widely commercialized substance. The key identification and property data are therefore inferred from its structure and data from its analogues.

Physical and Chemical Properties of Analogous Compounds

| Property | 3-amino-4-methoxybenzamide | 3-amino-4-methoxy-N-methylbenzamide | 3-amino-4-methoxybenzanilide |

| CAS Number | 17481-27-5[1][2] | 878160-14-6[3] | 120-35-4[4][5] |

| Molecular Formula | C₈H₁₀N₂O₂[1][2] | C₉H₁₂N₂O₂[3] | C₁₄H₁₄N₂O₂[4][5] |

| Molecular Weight | 166.18 g/mol | 180.20 g/mol [3] | 242.28 g/mol |

| Appearance | Pale cream to cream to pale brown or pale pink powder[1] | Not specified | Cream solid[4] |

| Melting Point | 154-161 °C[1] | Not specified | 154-156 °C[4] |

| Solubility | No information available | No information available | No information available |

Inferred Hazard Identification and Toxicological Profile

The hazard profile for this compound is inferred from the known hazards of its close structural analogs. The primary amide and N-methyl versions are considered hazardous.

GHS Hazard Classification of Analogous Compounds

| Hazard Class | 3-amino-4-methoxybenzamide | 3-amino-4-methoxy-N-methylbenzamide |

| Acute Toxicity, Oral | Not Classified | Harmful if swallowed (H302)[3] |

| Skin Corrosion/Irritation | Causes skin irritation (H315)[6] | Causes skin irritation (H315)[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319)[6] | Causes serious eye irritation (H319)[3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335)[6] | May cause respiratory irritation (H335)[3] |

Based on this data, it is prudent to assume that This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Experimental Protocols and Handling

Given the inferred hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: If working outside a fume hood or with fine powders where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Diagrams and Workflows

Inferred Hazard Assessment Logic

The following diagram illustrates the logical process of inferring the hazards of the target compound from its known analogs.

References

- 1. 3-Amino-4-methoxybenzamide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 3-Amino-4-methoxybenzamide [webbook.nist.gov]

- 3. 3-Amino-4-methoxy-N-methylbenzamide | C9H12N2O2 | CID 16776585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 3-amino-4-methoxybenzanilide | 120-35-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-4-methoxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of the chemical compound 3-amino-4-methoxy-N,N-dimethylbenzamide (CAS No. 953888-49-8). Due to the limited publicly available data for this specific molecule, this guide also includes inferred information based on established chemical principles and data from structurally related compounds to offer a predictive profile.

Chemical Identity and Properties

Structure:

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 953888-49-8 | ChemBridge, ChemicalBook |

| Molecular Formula | C10H14N2O2 | ChemicalBook |

| Molecular Weight | 194.23 g/mol | ChemicalBook |

| MDL Number | MFCD09734841 | ChemicalBook |

Commercial Availability

This compound is available as a research chemical from several specialized suppliers. The purity and quantity may vary, and it is recommended to contact the suppliers directly for detailed specifications and pricing.

Table 2: Commercial Suppliers of this compound

| Supplier | Location | Catalog Number (Example) |

| ChemBridge | USA | BB-4032507 |

| BLDpharm | China | BD278623 |

| J & K SCIENTIFIC LTD. | China | - |

| Amatek Scientific Co. Ltd. | China | - |

| Shanghai Amico Chemicals Co. LTD. | China | - |

| Biosynth | Switzerland | - |

Note: This is not an exhaustive list, and availability may change. Catalog numbers are for reference and may vary.

Proposed Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on standard organic chemistry methodologies. The most common method for forming an N,N-disubstituted benzamide is through the coupling of a benzoic acid derivative with a secondary amine.

A logical precursor for this synthesis is 3-amino-4-methoxybenzoic acid . The synthesis would likely proceed in two key steps:

-

Amide Bond Formation: Coupling of 3-amino-4-methoxybenzoic acid with dimethylamine using a suitable coupling agent.

-

Purification: Purification of the final product using standard techniques such as column chromatography or recrystallization.

Experimental Workflow: Proposed Synthesis

Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.

Detailed Methodologies:

Materials:

-

3-amino-4-methoxybenzoic acid

-

Dimethylamine (or dimethylamine hydrochloride with a base)

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (if using dimethylamine hydrochloride, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a solution of 3-amino-4-methoxybenzoic acid (1 equivalent) in an anhydrous solvent, add the amide coupling reagents (e.g., HOBt and EDC, each ~1.2 equivalents).

-

Amine Addition: Add dimethylamine (or dimethylamine hydrochloride and a base like TEA, ~1.5 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling agent byproducts.

-

Purification: The organic layer is dried, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of benzamide are known to exhibit diverse pharmacological activities, including but not limited to:

-

Antipsychotic agents (e.g., amisulpride)

-

Antiemetic agents (e.g., metoclopramide)

-

PARP inhibitors for cancer therapy (e.g., olaparib)

-

Antimicrobial agents

Given the structural motifs of an aminobenzamide, it is plausible that this compound could be investigated for its potential as an intermediate in the synthesis of more complex molecules or screened for various biological activities. Any research into the biological function of this compound would need to begin with initial screening assays to determine its potential therapeutic area.

Without experimental data on its biological targets, a signaling pathway diagram cannot be constructed at this time. The diagram below illustrates a logical workflow for initiating such an investigation.

Conclusion

This compound is a commercially available substituted benzamide. While specific experimental data on its synthesis, physicochemical properties, and biological activity are scarce, this guide provides a robust framework for researchers based on established chemical principles and the commercial landscape. The proposed synthetic route offers a clear path for its preparation in a laboratory setting. Further research is required to elucidate its specific properties and potential applications in drug discovery and development.

The Synthetic Utility of 3-amino-4-methoxy-N,N-dimethylbenzamide: A Technical Guide for Chemical Researchers

Introduction

3-amino-4-methoxy-N,N-dimethylbenzamide is a bespoke synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring an aniline-type amino group, a methoxy ether, and a tertiary benzamide, offers a versatile platform for the synthesis of complex molecular entities. This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, physicochemical properties, and its prospective applications as a strategic intermediate in drug discovery and development. While direct literature on this specific molecule is sparse, this paper constructs a robust profile based on analogous chemical principles and the known reactivity of its constituent functional groups.

Physicochemical and Structural Information

A summary of the key physicochemical properties of this compound and its nitro precursor is presented below. It is important to note that as a novel or sparsely documented compound, some of these properties are estimated based on its structure and data from closely related analogues.

| Property | 3-nitro-4-methoxy-N,N-dimethylbenzamide (Precursor) | This compound (Target) |

| Molecular Formula | C10H12N2O4 | C10H14N2O2 |

| Molecular Weight | 224.21 g/mol | 194.23 g/mol |

| Appearance | Expected to be a pale yellow solid | Expected to be an off-white to pale solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | Soluble in polar organic solvents |

| CAS Number | Not available | Not available |

Proposed Synthetic Pathway

A reliable and scalable synthesis of this compound can be envisioned through a three-step sequence starting from commercially available 4-methoxy-3-nitrobenzoic acid. This pathway involves the formation of an acid chloride, subsequent amidation, and a final reduction of the nitro group.

Caption: A proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride

-

Materials: 4-methoxy-3-nitrobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), and dichloromethane (DCM).

-

Procedure: To a solution of 4-methoxy-3-nitrobenzoic acid in anhydrous DCM, a catalytic amount of DMF is added. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-nitro-4-methoxy-N,N-dimethylbenzamide

-

Materials: 4-methoxy-3-nitrobenzoyl chloride, dimethylamine (as a solution in THF or as a gas), triethylamine (TEA), and dichloromethane (DCM).

-

Procedure: The crude 4-methoxy-3-nitrobenzoyl chloride is dissolved in anhydrous DCM and cooled in an ice bath. A solution of dimethylamine and triethylamine in DCM is added dropwise, maintaining the temperature below 5 °C. After the addition, the reaction is stirred at room temperature overnight. The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3-nitro-4-methoxy-N,N-dimethylbenzamide.

Step 3: Synthesis of this compound

-

Materials: 3-nitro-4-methoxy-N,N-dimethylbenzamide, Palladium on carbon (10% Pd/C), and methanol or ethanol.

-

Procedure: The 3-nitro-4-methoxy-N,N-dimethylbenzamide is dissolved in methanol or ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi). The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

Reactivity and Applications as a Synthetic Building Block

The strategic placement of the three functional groups in this compound makes it a highly valuable building block for creating diverse chemical scaffolds.

Caption: Key reaction types for the derivatization of the core molecule.

The aromatic amino group is a key handle for a variety of chemical transformations:

-

Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

-

N-Alkylation and N-Arylation: The amine can undergo alkylation or arylation reactions, such as reductive amination or Buchwald-Hartwig amination, to introduce further diversity.

-

Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.

-

Cyclization Reactions: The ortho-relationship of the amino and methoxy groups can facilitate cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active compounds.

Potential in Drug Discovery

The aminobenzamide scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of aminobenzamides have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] The structural features of this compound make it an attractive starting point for the design of novel drug candidates.

For instance, ortho-aminobenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[1][3] The amino group can serve as a crucial interaction point with the active site of the enzyme. The methoxy and N,N-dimethylamide moieties can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Furthermore, the aminobenzoic acid framework is a key component in a number of drugs and is considered a valuable building block in drug design due to its structural versatility.[4]

Conclusion

This compound represents a synthetic building block with considerable untapped potential. While not a commodity chemical, its straightforward proposed synthesis and the versatile reactivity of its functional groups make it an attractive tool for chemists engaged in the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science. The detailed protocols and analysis provided in this guide are intended to facilitate its synthesis and encourage its exploration in various research and development endeavors.

References

- 1. Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2- Selective Inhibitors to Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

The Diverse Biological Activities of Substituted Benzamides: A Technical Guide

An In-depth Examination of a Versatile Pharmacophore for Researchers and Drug Development Professionals

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance across a spectrum of biological targets. This chemical moiety is central to the design of drugs for neuropsychiatric disorders, oncology, and gastrointestinal conditions. This technical guide provides a detailed overview of the primary biological activities of substituted benzamides, focusing on their mechanisms of action as dopamine receptor antagonists, histone deacetylase (HDAC) inhibitors, and poly (ADP-ribose) polymerase (PARP) inhibitors. This document adheres to stringent data presentation and visualization requirements to facilitate comprehension and further research.

Antipsychotic & Antiemetic Activity: Dopamine D₂ Receptor Antagonism

A prominent class of substituted benzamides, including amisulpride and sulpiride, exerts its therapeutic effects primarily through the antagonism of dopamine D₂ and D₃ receptors.[1][2] This mechanism is fundamental to their efficacy as atypical antipsychotics and antiemetics. By blocking these receptors in the mesolimbic and mesocortical pathways, these agents modulate dopamine signaling, which is dysregulated in conditions like schizophrenia. At lower doses, amisulpride preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its effectiveness against the negative symptoms of schizophrenia.[1] At higher doses, it acts on postsynaptic receptors, addressing the positive symptoms.[1]

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the D₂ receptor, a Gαi-coupled receptor, prevents the inhibition of adenylyl cyclase. This leads to a cascade of downstream effects that alter neuronal excitability and gene expression. The diagram below illustrates the canonical D₂ receptor signaling pathway and the point of intervention by substituted benzamide antagonists.

Quantitative Data: Receptor Binding Affinities

The binding affinities (Ki) of representative substituted benzamides for dopamine D₂ and D₃ receptors are summarized below. Lower Ki values indicate higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |

| Amisulpride | Dopamine D₂ | 2.8 | Human (cloned) | [1][2] |

| Dopamine D₃ | 3.2 | Human (cloned) | [1][2] | |

| (-)-S-Amisulpride | Dopamine D₂ (hD₂L) | 2.7 - 4.7 | Human (cloned) | [3] |

| Dopamine D₃ (rD₃) | 2.0 - 2.2 | Rat (cloned) | [3] | |

| Sulpiride | Dopamine D₂ | 10.0 | Rat (striatum) | [2] |

| Dopamine D₃ | 18.0 | Rat (cloned) | [2] |

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol outlines a competitive inhibition radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.

1. Materials and Reagents:

-

Membrane Preparation: Crude membrane preparations from cells (e.g., HEK293) stably expressing the human recombinant dopamine D₂ receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).

-

Test Compound: Substituted benzamide of interest, serially diluted.

-

Non-specific Binding Determinant: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine) and a cell harvester.

-

Scintillation Cocktail and Counter.

2. Assay Workflow Diagram:

3. Procedure:

-

Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

Component Addition: To each well, add the following in order:

-

150 µL of D₂ receptor membrane preparation.

-

50 µL of either assay buffer (for total binding), non-specific binding determinant (Haloperidol), or the test compound at various concentrations.

-

50 µL of [³H]Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM).

-

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[4][5]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of Haloperidol) from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

-

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A distinct class of substituted benzamides, exemplified by Entinostat (MS-275), has emerged as potent anticancer agents through the inhibition of histone deacetylases (HDACs).[6][7] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. Their overactivity in cancer cells leads to chromatin condensation and repression of tumor suppressor genes. By inhibiting Class I HDACs, these benzamide derivatives promote histone hyperacetylation, leading to the re-expression of silenced genes, which in turn induces cell cycle arrest, differentiation, and apoptosis in malignant cells.[8]

HDAC Inhibitor Mechanism of Action

HDAC inhibitors alter the epigenetic landscape of cancer cells. The accumulation of acetylated histones leads to a more open chromatin structure (euchromatin), allowing transcription factors to access and activate genes that control critical cellular processes like apoptosis. The diagram below illustrates this mechanism.

References

- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide: A Detailed Protocol for Researchers

This document provides detailed experimental protocols for the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide, a key intermediate in the development of pharmaceuticals and other organic compounds.[1][2] Two primary synthetic routes are presented: a direct amidation pathway and a multi-step synthesis involving nitration and subsequent reduction. These protocols are intended for researchers, scientists, and professionals in drug development.

Method 1: Direct Amidation of 3-Amino-4-methoxybenzoic Acid

This method outlines the direct condensation of commercially available 3-amino-4-methoxybenzoic acid with dimethylamine to form the desired amide.

Experimental Protocol

-

Activation of Carboxylic Acid: In a round-bottom flask, 3-amino-4-methoxybenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Amide Coupling: A coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), is added to the solution at room temperature.[3] The mixture is stirred for 30 minutes to activate the carboxylic acid.

-

Addition of Amine: A solution of dimethylamine (in a suitable solvent like THF or as a gas) (1.2 equivalents) is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Method 2: Multi-step Synthesis from 4-Methoxybenzoic Acid

This alternative route involves the nitration of 4-methoxybenzoic acid, followed by amidation and subsequent reduction of the nitro group.

Step 1: Nitration of 4-Methoxybenzoic Acid

-

Reaction Setup: 4-Methoxybenzoic acid (1 equivalent) is dissolved in a suitable solvent like dichloroethane.[4]

-

Nitration: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-10 °C).[4]

-

Reaction and Work-up: The reaction is stirred until completion, then quenched by pouring onto ice. The precipitated product, 4-methoxy-3-nitrobenzoic acid, is filtered, washed with cold water, and dried.

Step 2: Amidation of 4-Methoxy-3-nitrobenzoic Acid

-

Acid Chloride Formation: 4-Methoxy-3-nitrobenzoic acid (1 equivalent) is refluxed with thionyl chloride or phosphorus trichloride to form the corresponding acid chloride.[5][6]

-

Amidation: The crude acid chloride is then reacted with dimethylamine to form 4-methoxy-3-nitro-N,N-dimethylbenzamide.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: 4-methoxy-3-nitro-N,N-dimethylbenzamide (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.

-

Reduction: The reduction of the nitro group can be achieved through various methods, including:

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), and the solvent is removed. The crude product is then purified by crystallization or column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the described synthetic routes.

| Step | Reactants | Molar Ratio | Solvent | Yield (%) | Purity (%) |

| Method 1 | 3-Amino-4-methoxybenzoic acid, Dimethylamine, DIC, HOBt | 1 : 1.2 : 1.1 : 1.1 | DCM/DMF | 70-80[3] | >95 |

| Method 2, Step 1 | 4-Methoxybenzoic acid, Nitric Acid/Sulfuric Acid | 1 : 1.1 | Dichloroethane | 90-95[4] | >98 |

| Method 2, Step 2 | 4-Methoxy-3-nitrobenzoic acid, Thionyl Chloride, Dimethylamine | 1 : 1.2 : 1.2 | - | 85-95[5][6] | >95 |